molecular formula C19H17ClN2O3S2 B2779131 N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide CAS No. 2034329-31-0

N'-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide

Cat. No.: B2779131
CAS No.: 2034329-31-0
M. Wt: 420.93
InChI Key: SVHOQNVUIJIWGO-UHFFFAOYSA-N
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Description

N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a chloro-substituted phenyl ring and two thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide typically involves multi-step organic reactions. One common method includes:

    Starting Materials: 3-chloro-2-methylphenylamine, 2-thiophen-2-yl-2-thiophen-3-yl-ethanol, and ethanediamide.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under inert atmosphere, with temperatures ranging from 50°C to 100°C, and may require purification steps such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chloro-substituted phenyl ring, potentially converting the chloro group to a methyl group.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Methyl-substituted phenyl derivatives.

    Substitution: Various nucleophile-substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and potential pharmacological effects.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the chloro-substituted phenyl ring and thiophene rings allows for interactions with hydrophobic pockets and aromatic residues in target proteins, influencing their function and signaling pathways.

Comparison with Similar Compounds

  • N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide
  • N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]ethanediamide

Comparison:

  • Structural Differences: The presence of additional thiophene rings in N’-(3-chloro-2-methylphenyl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide provides unique electronic and steric properties compared to its analogs.
  • Unique Properties: The compound’s unique structure may result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(3-chloro-2-methylphenyl)-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O3S2/c1-12-14(20)4-2-5-15(12)22-18(24)17(23)21-11-19(25,13-7-9-26-10-13)16-6-3-8-27-16/h2-10,25H,11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVHOQNVUIJIWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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